[(4-Methylphenyl)methyl]boronic acid chemical structure and properties
[(4-Methylphenyl)methyl]boronic acid chemical structure and properties
The following technical guide details the chemical structure, properties, and applications of [(4-Methylphenyl)methyl]boronic acid , also known as 4-Methylbenzylboronic acid .
Optimizing Synthesis and Stability in C(sp³)–C(sp²) Cross-Coupling
Executive Summary
[(4-Methylphenyl)methyl]boronic acid (CAS 21983-00-6 ) is a specialized organoboron reagent used primarily in the synthesis of diarylmethanes via Suzuki-Miyaura cross-coupling. Unlike its arylboronic acid counterparts (e.g., p-tolylboronic acid), this compound features a methylene spacer (
Chemical Identity & Physicochemical Profile[1][2][3][4]
The presence of the benzylic methylene group alters the electronic properties of the boron center compared to direct aryl-boron bonds, making the compound more susceptible to base-catalyzed degradation.
Table 1: Chemical Specifications
| Property | [(4-Methylphenyl)methyl]boronic Acid | Pinacol Ester Derivative (Preferred Precursor) |
| CAS Number | 21983-00-6 | 356570-52-0 |
| IUPAC Name | [(4-Methylphenyl)methyl]boronic acid | 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane |
| Synonyms | 4-Methylbenzylboronic acid; p-Tolylmethylboronic acid | 4-Methylbenzylboronic acid pinacol ester |
| Formula | ||
| Mol.[1][2][3] Weight | 149.98 g/mol | 232.13 g/mol |
| Structure | 4-Me-Ph- | 4-Me-Ph- |
| Physical State | White to off-white solid | Colorless oil or low-melting solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water | Soluble in most organic solvents (DCM, Et₂O, Toluene) |
| Stability | Low (Prone to protodeboronation) | High (Stable to air and moisture) |
Stability & Mechanistic Insight: The Protodeboronation Challenge
The primary technical hurdle with [(4-Methylphenyl)methyl]boronic acid is its instability under basic conditions, a phenomenon known as protodeboronation . Unlike arylboronic acids, benzylboronic acids can generate a stabilized benzylic carbanion intermediate upon deborylation, accelerating the decomposition into p-xylene .
Mechanism of Instability
Under the basic conditions required for Suzuki coupling (pH > 9), the boronate "ate" complex is formed. In benzyl systems, the C-B bond cleavage is facile because the leaving group is a resonance-stabilized benzyl anion (or the reaction proceeds via a concerted mechanism involving a water molecule).
Figure 1: Base-catalyzed protodeboronation pathway leading to the degradation of the reagent into p-xylene.
Implication for Research:
-
Storage: Store the free acid at -20°C under argon.
-
Usage: It is highly recommended to use the Pinacol Ester (CAS 356570-52-0) or Potassium Trifluoroborate salt for storage and handling. These derivatives release the active boronic acid species slowly in situ or are more resistant to base hydrolysis.
Synthesis & Production
For researchers needing to synthesize the reagent de novo (e.g., for isotopic labeling or derivative creation), the most reliable route is via the Grignard reagent of 4-methylbenzyl bromide.
Synthetic Workflow
-
Precursor: 4-Methylbenzyl bromide (CAS 104-81-4).[4]
-
Metallation: Formation of the Grignard reagent (Mg, THF) or Lithiation (n-BuLi, -78°C).
-
Borylation: Trapping with Trimethyl borate (
) or Triisopropyl borate. -
Hydrolysis: Acidic workup to yield the boronic acid.
Figure 2: Synthesis workflow from benzyl bromide precursors.
Applications in Drug Discovery[10][11][12][13][14]
Diarylmethane Scaffolds
The primary application is the installation of the 4-methylbenzyl motif into heteroaromatic cores. Diarylmethanes are privileged structures in medicinal chemistry, found in:
-
SGLT2 Inhibitors: (e.g., Empagliflozin analogs).
-
Anti-inflammatory agents: COX-2 inhibitors.
-
Estrogen Receptor Modulators: Transition state mimics.
Bioisosteres & Enzyme Inhibition
While less common than arylboronic acids, benzylboronic acids act as transition state analogs for serine proteases. The boron atom forms a reversible covalent bond with the active site serine hydroxyl group, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Experimental Protocol: Optimized Suzuki Coupling
Due to the instability of the free acid, this protocol utilizes the Pinacol Ester or conditions that minimize protodeboronation (high catalyst loading, mild base).
Objective: Coupling of [(4-Methylphenyl)methyl]boronic acid pinacol ester with an Aryl Bromide.
Materials
-
Boronate: 4-Methylbenzylboronic acid pinacol ester (1.2 equiv).
-
Electrophile: Aryl Bromide (1.0 equiv).
-
Catalyst:
(3-5 mol%). -
Base:
(3.0 equiv) or . -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Reagent Loading: Add the Aryl Bromide (1.0 mmol), Pinacol Ester (1.2 mmol), and Base (3.0 mmol) to the vial.
-
Catalyst Addition: Add
(0.05 mmol) quickly to minimize air exposure. -
Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Initiation: Add the degassed solvent to the reaction vial via syringe. Seal the vial.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Monitor via TLC/LCMS. Benzyl boronates react slower than aryl boronates; however, excessive heating (>100°C) promotes deboronation.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[5] Dry over
and concentrate. -
Purification: Flash column chromatography (Silica gel).
Why this Protocol?
-
Pd(dppf)Cl2: The bidentate ligand (dppf) creates a large bite angle, accelerating the reductive elimination step, which is crucial for forming the sterically more demanding sp³–sp² bond.
-
Phosphate Base:
is often gentler than carbonates, reducing the rate of protodeboronation side reactions.
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[6] Link
-
Santa Cruz Biotechnology. (2024). 4-Methylbenzylboronic acid pinacol ester Product Data (CAS 356570-52-0).[7][2][8][9] SCBT Product Catalog. Link
-
Fluorochem. (2024). Safety Data Sheet: 4-Methylbenzylboronic Acid (CAS 21983-00-6). Fluorochem SDS. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
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- 4. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. eMolecules 4-Methylbenzylboronic acid, pinacol ester | 356570-52-0 | 5G | Fisher Scientific [fishersci.com]
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